3,4-Difluorophenylacetic acid

Catalog No.
S563634
CAS No.
658-93-5
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenylacetic acid

CAS Number

658-93-5

Product Name

3,4-Difluorophenylacetic acid

IUPAC Name

2-(3,4-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

YCAKYFIYUHHCKW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(=O)O)F)F

Synonyms

3,4-DFAA, 3,4-difluorophenylacetic acid

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)F

The exact mass of the compound 3,4-Difluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluorophenylacetic acid (CAS 658-93-5) is a highly specialized fluorinated building block characterized by a pKa of approximately 4.06 and a LogP of 1.59 [1]. In industrial procurement, it is recognized primarily as the essential starting material for synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the critical pharmacophore in the blockbuster P2Y12 receptor antagonist Ticagrelor [2]. Beyond its role in antiplatelet therapeutics, its distinct combination of lipophilicity and electron-withdrawing properties makes it a highly valuable precursor for designing metabolically stable active pharmaceutical ingredients (APIs), including advanced T-type calcium channel blockers [3].

Substituting 3,4-difluorophenylacetic acid with closely related analogs, such as 4-fluorophenylacetic acid or 2,4-difluorophenylacetic acid, is non-viable for targeted pharmaceutical manufacturing [1]. In the synthesis of Ticagrelor, the precise 3,4-difluoro geometry is strictly required to achieve the exact steric and electronic fit for allosteric P2Y12 receptor antagonism; positional isomers fail to yield the correct active intermediate [2]. Furthermore, in rational drug design, the 3,4-difluoro substitution pattern provides specific metabolic stability—blocking oxidative degradation pathways and preventing liabilities like N-demethylation—that mono-fluoro or unsubstituted phenylacetic acids cannot replicate [3].

Absolute Requirement for Ticagrelor API Intermediate Synthesis

3,4-Difluorophenylacetic acid is the obligate precursor for synthesizing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate [1]. Attempts to utilize positional isomers, such as 2,4-difluorophenylacetic acid, yield an incorrect cyclopropylamine isomer that fails to achieve the nanomolar allosteric binding affinity (Ki = 14 nM) required for the final P2Y12 receptor antagonist [2].

Evidence DimensionAPI Target Binding Affinity (Ki)
Target Compound DataYields API with Ki = 14 nM (P2Y12 receptor)
Comparator Or Baseline2,4-difluorophenylacetic acid (Yields inactive isomer)
Quantified DifferenceEssential for nanomolar binding affinity
ConditionsP2Y12 receptor allosteric binding assay

Procurement of the exact 3,4-difluoro isomer is mandatory for Ticagrelor generic manufacturing and related P2Y12 antagonist development.

Enhanced Metabolic Stability in Drug Design

In the development of T-type calcium channel blockers, incorporating the 3,4-difluorophenylacetic acid moiety prevents rapid metabolic degradation [1]. Compared to dimethylaniline-substituted analogs which undergo rapid N-demethylation in human hepatocytes, the 3,4-difluorophenyl derivatives maintain high metabolic stability while preserving nanomolar potency (IC50 = 40–800 nM) [1].

Evidence DimensionMetabolic Degradation Pathway
Target Compound DataResists oxidative degradation (high stability)
Comparator Or BaselineDimethylaniline-substituted phenylacetic acids (Rapid N-demethylation)
Quantified DifferenceElimination of major metabolic liability
ConditionsHuman hepatocyte stability assays

Buyers developing novel CNS or cardiovascular therapeutics must select the 3,4-difluoro derivative to ensure in vivo half-life and avoid mutagenic metabolites.

Predictable Acid-Base Chemistry for Industrial Amide Coupling

3,4-Difluorophenylacetic acid possesses a predictable pKa of 4.06, making it highly suitable for standard amide coupling reactions to form stable intermediates [1]. Unsubstituted phenylacetic acid has a slightly higher pKa (4.31), meaning the electron-withdrawing fluorine atoms slightly increase the acidity, optimizing the activation kinetics during large-scale API amidation steps [1].

Evidence DimensionAcidity (pKa)
Target Compound Data4.06
Comparator Or BaselinePhenylacetic acid (4.31)
Quantified DifferenceΔpKa of ~0.25
ConditionsStandard aqueous conditions

The specific pKa ensures optimized coupling agent stoichiometry and predictable activation kinetics during industrial-scale pharmaceutical amidation.

Commercial Synthesis of Ticagrelor

Essential starting material for the multi-step synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate required for the blockbuster antiplatelet drug [1].

Development of Novel T-Type Calcium Channel Blockers

Utilized as a metabolically stable building block for synthesizing pyrazole-3-carboxamide derivatives targeting generalized epilepsies [2].

Fluorinated Agrochemical Discovery

Acts as a lipophilic, metabolically resistant precursor for designing novel pesticides or fungicides where the 3,4-difluorophenyl group enhances environmental persistence and target binding [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

658-93-5

Wikipedia

3,4-Difluorophenylacetic acid

Dates

Last modified: 08-15-2023

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